![molecular formula C20H24N6O B2829532 6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one CAS No. 2097895-88-8](/img/structure/B2829532.png)
6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C20H24N6O and its molecular weight is 364.453. The purity is usually 95%.
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Scientific Research Applications
- Pyrido [2,3-d]pyrimidin-5-one derivatives containing this core structure exhibit antiproliferative properties. For instance, the compound API-1 has shown promise as an antiproliferative agent .
- Pyrido [2,3-d]pyrimidin-7-one derivatives have been investigated as tyrosine kinase inhibitors. Noteworthy examples include TKI-28 , which shows inhibitory activity against specific kinases .
- Some pyrido [2,3-d]pyrimidin-7-one derivatives act as CDK4 inhibitors. These compounds interfere with cell cycle regulation and hold potential for cancer treatment .
- Researchers have evaluated these compounds for antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
- The Gould–Jacobs reaction is commonly used to synthesize pyrido [2,3-d]pyrimidin-5-ones. This method involves condensing 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at position 5 of the pyrimidine ring .
Antiproliferative Activity
Tyrosine Kinase Inhibition
Cyclin-Dependent Kinase (CDK4) Inhibition
Biological Activity Screening
Synthetic Methods and Chemical Properties
Other Heterocyclic Systems
Mechanism of Action
Target of Action
The primary targets of this compound are kinase enzymes , specifically EGFR, Her2, VEGFR2, and CDK2 . These enzymes play crucial roles in cell signaling pathways, regulating cell growth, division, and survival.
Mode of Action
The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in cellular processes such as cell cycle progression and apoptosis .
Biochemical Pathways
The affected pathways include the EGFR signaling pathway , Her2 signaling pathway , VEGFR2 signaling pathway , and the cell cycle regulation pathway . The downstream effects of these disruptions can lead to cell cycle arrest and induction of apoptosis .
Pharmacokinetics
Similar compounds have been shown to exhibit significant cytotoxic activities against various cancer cell lines . This suggests that the compound may have good bioavailability, but further studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action include cell cycle arrest and induction of apoptosis . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .
properties
IUPAC Name |
6-cyclopropyl-3-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-13-8-17-19(24-13)20(22-11-21-17)25-6-4-14(5-7-25)10-26-12-23-16(9-18(26)27)15-2-3-15/h8-9,11-12,14-15,24H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUFAEKUJFDNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CCC(CC3)CN4C=NC(=CC4=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclopropyl-3-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one |
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